REACTION_CXSMILES
|
ClC1C=C2C(C3N=C(N[C@H]4CCC[C@@H](N)C4)C(F)=CN=3)=CN(S(C3C=CC(C)=CC=3)(=O)=O)C2=[N:6]C=1.C(OC([N:43]1[CH2:48][CH2:47][O:46][CH:45]([C:49]([OH:51])=O)[CH2:44]1)=O)(C)(C)C.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[OH-].[Li+]>C(Cl)Cl>[NH:43]1[CH2:48][CH2:47][O:46][CH:45]([C:49]([NH2:6])=[O:51])[CH2:44]1 |f:5.6|
|
Name
|
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
|
Name
|
|
Quantity
|
40.4 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(OCC1)C(=O)O
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2 (2 mL)
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in THF (4 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated in the microwave to 130° C. for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by HPLC
|
Type
|
CUSTOM
|
Details
|
over 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
The purified fractions were concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1CC(OCC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |